6-Chloropyrimidine-2,4,5-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrimidine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCHNFZLERXZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333331 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-78-1 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloropyrimidine-2,4,5-triamine chemical properties

An In-depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. As a pyrimidine derivative, it belongs to a class of compounds that are foundational components of nucleic acids (as uracil, cytosine, and thymine) and are considered "privileged scaffolds" in pharmaceutical research due to their ability to interact with a wide range of biological targets.[1][2] The specific arrangement of three amino groups and a reactive chlorine atom on the pyrimidine ring makes this compound a versatile precursor for the synthesis of complex molecules, most notably purine analogs, which are central to numerous therapeutic agents.[1][3]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and scientists in the field of drug discovery.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the first step in its effective application.

Core Identification

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₄H₆ClN₅[4]

-

Synonyms: 2,4,5-Triamino-6-chloropyrimidine, 6-Chloro-2,4,5-pyrimidinetriamine[4][5]

Structural Representation

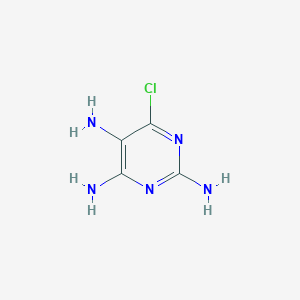

The structure features a pyrimidine ring substituted with a chlorine atom at the C6 position and amino groups at the C2, C4, and C5 positions.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 159.58 g/mol | PubChem[4] |

| Exact Mass | 159.0311729 Da | PubChem[4] |

| Physical State | Solid, powder or crystals | Otto Chemie[6] |

| Appearance | White to tan | Otto Chemie[6] |

| Melting Point | > 300 °C / 572 °F (for related compounds) | Fisher Sci.[7] |

| Solubility | Data not widely available, but related diamino-chloropyrimidines exhibit moderate water solubility and are more soluble in organic solvents like ethanol and methanol.[8] | Inferred |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | ChemicalBook[5] |

Synthesis and Reactivity

The synthetic utility of this compound stems from its specific functional group arrangement, which allows for sequential and regioselective reactions.

Synthetic Pathway Overview

The synthesis of this compound typically originates from a more accessible pyrimidine precursor, such as 2,4-diamino-6-hydroxypyrimidine. The key transformations involve the introduction of the C5-amino group (often via a nitroso intermediate) and the chlorination of the C6-hydroxyl group.

A plausible and commonly employed synthetic logic involves the following sequence:

-

Nitrosation: Introduction of a nitroso group at the electron-rich C5 position of a 2,4-diamino-6-chloropyrimidine precursor.

-

Reduction: Reduction of the nitroso group to an amine, yielding the final triamine product.

Alternatively, starting from 2,4,5-triamino-6-hydroxypyrimidine, a direct chlorination can be achieved. The synthesis of the related 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) is a well-documented industrial process.[9][10]

Caption: General synthetic logic for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features:

-

C6-Chloro Group: The chlorine atom is a good leaving group, making the C6 position highly susceptible to nucleophilic aromatic substitution (SₙAr) . This is the primary reaction handle used to introduce a wide variety of substituents (e.g., alkoxy, amino, or thioether groups) by reacting it with corresponding nucleophiles. This reaction is fundamental to its use as a building block.[11]

-

C4 and C5 Amino Groups: The vicinal diamine arrangement (amino groups at C4 and C5) is the key structural motif for the construction of fused ring systems. This diamine can readily condense with one-carbon electrophiles (such as formamide, formic acid, or orthoesters) to form a fused imidazole ring, yielding the purine core structure.[1][3] This cyclization is a cornerstone of purine synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a strategic intermediate in the synthesis of purine derivatives and other bioactive heterocyclic compounds.

Keystone Precursor for Purine Analogs

Purines are ubiquitous in nature and form the basis for many pharmaceuticals, including antivirals (e.g., Ganciclovir), anticancer agents (e.g., 6-mercaptopurine), and immunosuppressants.[1][3] this compound serves as an ideal starting material for building custom purine scaffolds.

The typical reaction involves a two-step sequence:

-

Imidazole Ring Formation: Condensation of the 4,5-diamine with a suitable one-carbon unit to form the 6-chloropurine core.

-

C6 Functionalization: Nucleophilic substitution of the chlorine atom to introduce desired functionality, which is crucial for modulating the biological activity and pharmacokinetic properties of the final molecule.

This strategy allows for the creation of diverse libraries of purine derivatives for high-throughput screening in drug discovery programs.

Experimental Protocols

The following protocols are representative methodologies based on established chemical literature for related compounds. Researchers should always perform their own risk assessment and optimization.

Synthesis of 2,4-Diamino-6-chloropyrimidine (Key Precursor)

This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine, a common precursor.

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It converts the hydroxyl group of the hydroxypyrimidine (which exists predominantly in its tautomeric keto form, pyrimidone) into a reactive chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the final product.

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a temperature probe.

-

Charging: To the flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 6-10 eq) to the flask. The reaction is typically run with POCl₃ as both the reagent and the solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and stir for 6-17 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by adding the reaction mixture to crushed ice or by the dropwise addition of an alcohol (e.g., ethanol or methanol) at low temperature (30-40°C).[10] This step is highly exothermic and must be performed with extreme caution.

-

Isolation: The product often precipitates as its hydrochloride salt. The pH is adjusted to ~8 with a base (e.g., NaOH solution or ammonia water) to liberate the free base.

-

Extraction & Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified further by recrystallization.

Synthesis of a 6-Chloropurine Derivative (Illustrative Reaction)

This protocol illustrates the cyclization step to form the purine ring system.

Causality: Formamide serves as the one-carbon source. Upon heating, it dehydrates to form reactive species that condense with the vicinal 4,5-diamino groups. The first amino group attacks the formamide carbon, followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazole ring.

Methodology: [3]

-

Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.

-

Charging: Add this compound (1.0 eq) and formamide (used in excess as both reagent and solvent) to the flask.

-

Reaction: Heat the mixture to a high temperature (typically 170-190 °C) for several hours.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: The solid product is collected by filtration, washed with a suitable solvent (e.g., water, then ethanol) to remove residual formamide, and dried under vacuum. The product is 6-chloro-9H-purine-2,8-diamine or a related isomer, depending on the precise reaction conditions.

Safety and Handling

Proper handling is critical due to the potential hazards associated with this class of chemicals.

GHS Hazard Identification

Based on data for the closely related 2,4,5-triaminopyrimidines and 2,4-diamino-6-chloropyrimidine, the compound should be handled as hazardous.[4][12]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Use only in a well-ventilated area or in a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage is under an inert atmosphere at 2-8 °C.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13][14]

-

Decomposition: Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[13][14]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 500505, this compound. PubChem. [Link]

- Chemsrc (2025). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Chemsrc. [Link]

- Chemsrc (2025). 4-tert-butyl-1-methoxycyclohexene | CAS#:57466-12-3. Chemsrc. [Link]

- LookChem (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. LookChem. [Link]

- Avocado Research Chemicals Ltd (2014). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. [Referenced via search, direct link unavailable]

- Chemsrc (n.d.). CAS No. 13803-83-3. Chemsrc. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]

- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]

- Various Authors (2023-2025). Collection of articles on purine and pyrimidine synthesis.

- Quest Journals (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]

- NIST (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST Chemistry WebBook. [Link]

- Zelli, R., et al. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]

- Lu, H., et al. (2012). Synthesis of O6-substituted Purine Derivatives Catalyzed by 4-Amino-pyridine. Chinese Journal of Applied Chemistry. [Link]

- Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]

- CN113754402A (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.

- Al-Masoudi, N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- EP 0295218 A1 (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

- Otto Chemie Pvt. Ltd. (n.d.). 6-Chloropyrimidine-2,4-diamine, 98%. Otto Chemie. [Link]

- US2584024A (1952). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Manufacturers of 6-Chloropyrimidine-2,4-diamine, 98%, CAS 156-83-2, C 2354, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

6-Chloropyrimidine-2,4,5-triamine CAS number 1194-78-1

An In-depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine (CAS: 1194-78-1)

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of three amino groups and a reactive chlorine atom on a pyrimidine core makes it a versatile and valuable building block for the synthesis of complex molecular architectures, most notably purine analogs and fused pyrimidine systems. These scaffolds are central to the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its strategic role in drug discovery. We will explore the mechanistic basis for its reactivity and provide field-proven insights and protocols for its effective utilization in the laboratory.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name this compound, is a solid, typically off-white to light-colored powder under standard conditions.[1][2] Its structural features are foundational to its chemical behavior and utility.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference. Proper storage under inert gas at refrigerated temperatures (2–8 °C) is recommended to maintain its stability and purity.[3]

| Property | Value | Source |

| CAS Number | 1194-78-1 | [1] |

| Molecular Formula | C₄H₆ClN₅ | [1] |

| Molecular Weight | 159.58 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2][4] |

| Storage | Refrigerator, under inert gas (e.g., Argon) | [2][3] |

| InChI Key | BMCHNFZLERXZBI-UHFFFAOYSA-N | [1][2] |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as hazardous, and a thorough understanding of its toxicological profile is essential for safe laboratory practice.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| (Data sourced from PubChem GHS Classification)[1] |

Recommended Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor.[5]

Synthesis and Purification

The synthesis of highly substituted pyrimidines like this compound often involves a multi-step sequence starting from simpler, commercially available precursors. A common and logical strategy involves the construction of the pyrimidine ring, followed by sequential functionalization. While specific literature for this exact compound's synthesis is sparse, a highly plausible route can be designed based on established pyrimidine chemistry, such as the Traube purine synthesis pathway. This typically involves the reduction of a 5-nitropyrimidine or 5-nitrosopyrimidine intermediate.

Diagram 2: Plausible Synthetic Workflow

Caption: A logical synthetic pathway to this compound.

Protocol: Synthesis via Nitrosation and Reduction (Illustrative)

This protocol is an illustrative example based on well-established chemical transformations for analogous compounds.[6][7]

-

Chlorination: 2,4-Diamino-6-hydroxypyrimidine is heated under reflux in excess phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.[7] The reaction is carefully quenched with ice water, and the pH is adjusted to precipitate the product.

-

Nitrosation: The resulting 2,4-diamino-6-chloropyrimidine is dissolved in an acidic aqueous solution (e.g., acetic acid). The solution is cooled in an ice bath, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the 5-nitroso derivative, which often precipitates as a colored solid.

-

Reduction: The 2,4-diamino-6-chloro-5-nitrosopyrimidine intermediate is suspended in hot water. A reducing agent, such as sodium dithionite (Na₂S₂O₄), is added portion-wise until the color of the nitroso group disappears.[6]

-

Purification: The reaction mixture is cooled, and the crude this compound product is collected by filtration. It can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures) to achieve high purity.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from its distinct reactive sites. The electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogens, activates the chlorine atom at the C6 position for nucleophilic aromatic substitution (SₙAr). Concurrently, the vicinal diamines at the C4 and C5 positions are nucleophilic and serve as a powerful handle for cyclization reactions.

Diagram 3: Reactivity Profile

Caption: Key reactive sites of this compound.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the C6 position, which is a common strategy for tuning the pharmacological properties of pyrimidine-based drug candidates.[8][9]

-

Cyclization to Fused Systems: The true power of this molecule lies in the reactivity of the adjacent 4,5-diamino groups. These groups can react with single-carbon electrophiles (e.g., formamide, formic acid, orthoesters) in a condensation-cyclization cascade to form a fused imidazole ring, yielding a purine core. This transformation is a cornerstone of purine analog synthesis.[10][11]

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13] this compound is a premier starting material for a particularly important class of therapeutics: kinase inhibitors.

Role as a Kinase Inhibitor Scaffold: Protein kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[14] Many kinase inhibitors are designed to compete with the enzyme's natural substrate, adenosine triphosphate (ATP). The purine core of ATP is the key recognition motif.

By using this compound as a starting material, medicinal chemists can rapidly synthesize purine analogs that mimic ATP. The pyrimidine ring itself can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor in place.[15] The substituents installed at the C2, C6, and N9 (after cyclization) positions can then be modified to achieve potency and selectivity for the target kinase.

Diagram 4: Application in Kinase Inhibitor Design

Caption: From building block to a functional kinase inhibitor scaffold.

Protocol: Synthesis of a 2-Aminopurine Derivative

This protocol outlines the cyclization of this compound to form a 2-amino-6-chloropurine, a common intermediate for further elaboration into kinase inhibitors.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with an excess of formamide (approx. 10-15 eq).

-

Cyclization: Heat the mixture in an oil bath to approximately 170-180 °C.[6] Maintain this temperature for 2-4 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Allow the reaction mixture to cool to room temperature. The product, 2-amino-6-chloropurine, will often precipitate from the formamide.

-

Isolation and Purification: Dilute the cooled mixture with water to fully precipitate the product. Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol. The product can be dried under vacuum. If necessary, further purification can be achieved by recrystallization.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the construction of biologically active molecules. Its well-defined reactivity, particularly the interplay between SₙAr displacement at C6 and cyclization via the C4/C5 diamines, provides a robust and flexible platform for generating libraries of purine analogs. For researchers in drug discovery, a thorough understanding of this molecule's properties and reaction mechanisms is key to unlocking its full potential in the rational design of next-generation therapeutics, especially in the highly competitive field of kinase inhibitor development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (n.d.). This compound. ChemSrc.

- Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.

- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.

- ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate.

- Legraverend, M. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4).

- Tsai, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1486.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190.

- Perevalov, V. P., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(18), 3299.

- Taylor, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(12), 1233.

Sources

- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1194-78-1 [sigmaaldrich.com]

- 3. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS#:1194-78-1 | Chemsrc [chemsrc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

6-Chloropyrimidine-2,4,5-triamine molecular weight

An In-Depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

As a pivotal heterocyclic intermediate, this compound serves as a versatile scaffold in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, established synthetic methodologies, and critical role as a building block in medicinal chemistry and drug development. Authored for researchers and scientists, this document synthesizes field-proven insights with established chemical principles, offering a detailed exploration of the compound's reactivity, handling protocols, and strategic applications.

Introduction: The Significance of a Substituted Pyrimidine

Pyrimidine cores are ubiquitous in nature, forming the backbone of nucleobases in DNA and RNA. In medicinal chemistry, the pyrimidine scaffold is a privileged structure, appearing in a wide array of FDA-approved drugs due to its ability to engage in various biological interactions.[1] this compound is a highly functionalized derivative, distinguished by the presence of three amino groups and a reactive chlorine atom. This unique arrangement of functional groups makes it an exceptionally valuable precursor for generating diverse chemical libraries and synthesizing targeted therapeutic agents, from kinase inhibitors to anti-infective compounds.[1][2] The strategic placement of a labile chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to introduce further complexity and modulate pharmacological activity.

Physicochemical & Structural Characteristics

The utility of this compound in a laboratory setting is defined by its core chemical and physical properties. These identifiers and characteristics are crucial for reaction planning, purification, and analytical characterization.

Core Compound Data

A summary of the essential quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 159.58 g/mol | [3][4] |

| Molecular Formula | C₄H₆ClN₅ | [3][4] |

| CAS Number | 1194-78-1 | [3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to light yellow or brown solid powder | [5][6] |

| Canonical SMILES | C1(=C(N=C(N=C1Cl)N)N)N | [3] |

| InChIKey | BMCHNFZLERXZBI-UHFFFAOYSA-N | [3] |

Solubility & Thermal Properties

While detailed solubility data is not extensively published, compounds of this class generally exhibit limited solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO.[7] The melting point for the closely related compound, 6-Chloropyrimidine-2,4-diamine, is reported to be in the range of 198-202 °C, suggesting that this compound possesses significant thermal stability.[5][8]

Synthesis and Mechanistic Insights

The most common and industrially scalable approach to synthesizing chlorinated pyrimidines involves the direct chlorination of their corresponding hydroxypyrimidine precursors.

Synthetic Workflow: Chlorination of Hydroxypyrimidine

The synthesis of this compound is typically achieved via the chlorination of 2,4,5-Triaminopyrimidin-6-ol using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a cornerstone of heterocyclic chemistry, providing a high-yield pathway to activate the pyrimidine ring for subsequent functionalization.[2][9]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol

The following protocol is a representative procedure adapted from established methods for the chlorination of hydroxypyrimidines.[2][9]

Materials:

-

2,4,5-Triaminopyrimidin-6-ol

-

Phosphorus oxychloride (POCl₃)

-

Ice water or Ethanol/Methanol for quenching

-

Sodium hydroxide (NaOH) or Ammonia water for neutralization

-

Ethyl acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, carefully add 2,4,5-Triaminopyrimidin-6-ol to an excess of phosphorus oxychloride.

-

Chlorination: Heat the reaction mixture to approximately 95-105°C and maintain stirring for 6 to 17 hours, monitoring the reaction progress by TLC.[2][9]

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure.

-

Quenching: Cautiously add the reaction residue to ice water or slowly add an alcohol (e.g., ethanol) dropwise at a reduced temperature (30-40°C) to quench the remaining POCl₃.[9] This step is highly exothermic and must be performed with care in a well-ventilated fume hood.

-

Neutralization & Extraction: Adjust the pH of the resulting solution to ~8 with a base (e.g., NaOH solution or ammonia water).[2]

-

Isolation: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary to yield pure this compound.

Applications in Drug Development & Organic Synthesis

The true value of this compound lies in its capacity to serve as a versatile intermediate. The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to SNAr reactions with a wide range of nucleophiles. This reactivity is central to its application in building complex molecular architectures.

Role as a Synthetic Intermediate

The compound is a foundational element in the synthesis of more elaborate pyrimidine-based derivatives. For instance, it is a key precursor in the development of substituted 2,4-diaminopyrimidines, a class of compounds investigated for various therapeutic activities, including anti-tubercular properties.[2] The amino groups can also be functionalized, although they are generally less reactive than the chloro group under SNAr conditions.

Caption: Strategic role of this compound in drug synthesis.

Example Reaction: Nucleophilic Aromatic Substitution

A primary application involves reacting this compound with various nucleophiles. For example, treating it with substituted alcohols in the presence of a base like sodium hydride (NaH) displaces the chlorine atom to form 6-alkoxy-pyrimidine-2,4,5-triamines, introducing new side chains that can be tailored to fit into the binding pockets of biological targets.[2] This strategy was successfully employed in the synthesis of 2,4-diamino-6-substituted pyrimidines as potential anti-tubercular agents.[2]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound is classified as a hazardous substance and must be handled accordingly.

GHS Hazard Identification

The compound is associated with the following GHS hazard statements[3]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Safe Handling Protocol

Personal Protective Equipment (PPE):

-

Wear a properly fitted respirator, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[10]

-

Use a lab coat to prevent skin contact.

Engineering Controls & Handling:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[10]

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

-

Exposure Avoidance: Avoid all direct contact with skin, eyes, and clothing. Do not breathe dust.[10]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[10][11] Contaminated clothing should be removed and washed before reuse.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[11]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[3][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]

-

Ingestion: If swallowed, call a poison control center or doctor immediately.[11]

Storage Recommendations

To ensure chemical stability and safety, store this compound under the following conditions:

-

Atmosphere: Store under an inert gas (e.g., nitrogen or argon).[4]

-

Temperature: Keep in a cool, dry place, ideally refrigerated at 2–8 °C.[4]

-

Container: Use a tightly sealed container to prevent moisture ingress and contamination.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5][11]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its densely functionalized and reactive structure. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a reliable and versatile building block for drug discovery programs. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount for leveraging its full potential in the synthesis of novel therapeutic agents.

References

- PubChem. This compound | C4H6ClN5 | CID 500505.

- Chemsrc. This compound | CAS#:1194-78-1.

- Autechem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.

- Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2.

- Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil.

- PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.

- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine.

- PrepChem.com. Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.

- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE.

- PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 9. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 6-Chloropyrimidine-2,4,5-triamine: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Chloropyrimidine-2,4,5-triamine, a crucial building block in the development of novel therapeutics. The synthesis is dissected into a multi-step process, commencing with the widely available precursor, 2,4-diamino-6-hydroxypyrimidine. Each synthetic step is meticulously detailed, elucidating the underlying reaction mechanisms, causality behind experimental choices, and field-proven insights for process optimization. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the reliable and efficient laboratory-scale production of this versatile pyrimidine derivative.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous clinically approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[1]. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged structure for interacting with biological targets. This compound, in particular, is a highly valuable intermediate due to its trifunctional nature. The three amino groups and the reactive chlorine atom provide multiple handles for subsequent chemical modifications, enabling the construction of diverse molecular libraries for drug screening. Specifically, this compound is a key precursor for the synthesis of purine analogs and other fused heterocyclic systems, which are of significant interest in the development of kinase inhibitors, antiviral agents, and other targeted therapies.

This guide will delineate a reliable and well-established synthetic route to this compound, focusing on the practical aspects of the synthesis and providing the necessary technical details for its successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step sequence starting from 2,4-diamino-6-hydroxypyrimidine. The overarching strategy involves:

-

Chlorination of the hydroxyl group at the 6-position to introduce a reactive leaving group.

-

Nitrosation at the electron-rich 5-position to introduce a nitrogen-containing functional group.

-

Reduction of the nitroso group to the corresponding primary amine, yielding the final product.

This pathway is logical and efficient, as it systematically builds the desired functionality on the pyrimidine core. The following sections will provide a detailed exploration of each of these transformations.

Figure 1: Overall synthetic pathway for this compound.

Step-by-Step Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

The initial step involves the conversion of the hydroxyl group of 2,4-diamino-6-hydroxypyrimidine into a chlorine atom. This is a classic transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for this chlorination has been well-documented in the literature[2][3].

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) to the flask. The reaction is typically performed neat.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After completion, carefully quench the reaction by slowly adding the mixture to crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, to a pH of 7-8.

-

The product, 2,4-diamino-6-chloropyrimidine, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.

Causality and Field-Proven Insights:

-

Reagent Choice: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it ideal for this transformation. The use of a significant excess of POCl₃ ensures the complete conversion of the starting material.

-

Reaction Conditions: The reaction is performed at reflux to provide the necessary activation energy for the chlorination to proceed at a reasonable rate.

-

Work-up Procedure: The quenching with ice is a critical step to hydrolyze the excess POCl₃ and any reactive phosphorus intermediates. Careful and slow addition is paramount to control the exotherm. Neutralization is necessary to precipitate the product, which is more soluble in its protonated form.

Mechanism of Chlorination:

The mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, followed by a nucleophilic attack of a chloride ion to displace the phosphate group.

Figure 2: Simplified mechanism of the chlorination step.

Data Presentation:

| Parameter | Value | Reference |

| Molecular Formula | C₄H₅ClN₄ | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 199-202 °C | [2] |

| ¹H NMR (DMSO-d₆) | δ 6.64 (s, 2H, NH₂), δ 6.42 (s, 2H, NH₂), δ 5.73 (s, 1H, Ar-H) | [2] |

| MS (M+H)⁺ | 145.1 | [2] |

Step 2: Synthesis of 2,4-Diamino-5-nitroso-6-chloropyrimidine

The second step is the introduction of a nitroso group at the 5-position of the pyrimidine ring. This is an electrophilic aromatic substitution reaction, where the electron-donating amino groups activate the 5-position towards electrophilic attack.

Reaction Scheme:

Experimental Protocol:

This protocol is adapted from procedures for the nitrosation of similar diaminopyrimidines[4][5].

-

Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) in a round-bottom flask, with cooling in an ice bath.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) in water.

-

Slowly add the sodium nitrite solution dropwise to the pyrimidine solution while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours. The formation of a colored precipitate (often deep red or purple) indicates the formation of the nitroso compound.

-

After the reaction is complete, collect the precipitate by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2,4-diamino-5-nitroso-6-chloropyrimidine.

Causality and Field-Proven Insights:

-

Reagent Choice: Sodium nitrite in the presence of an acid generates nitrous acid (HNO₂) in situ, which is the precursor to the active nitrosating agent.

-

Reaction Conditions: The reaction is performed at low temperatures to prevent the decomposition of nitrous acid and to control the reaction rate. The acidic medium is necessary to generate the electrophilic nitrosating species.

-

Product Characteristics: Nitroso compounds are often intensely colored, which provides a visual indication of the reaction's progress.

Mechanism of Nitrosation:

In an acidic medium, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The electron-rich pyrimidine ring then attacks the nitrosonium ion, followed by deprotonation to restore aromaticity.

Figure 3: Mechanism of electrophilic nitrosation.

Step 3: Synthesis of this compound

The final step is the reduction of the nitroso group to a primary amine. This can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. Alternatively, chemical reducing agents like sodium dithionite can be employed.

Reaction Scheme:

Experimental Protocol (Catalytic Hydrogenation):

This protocol is based on established procedures for the reduction of nitroso-pyrimidines[6][7][8].

-

Suspend 2,4-diamino-5-nitroso-6-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by the uptake of hydrogen or by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Field-Proven Insights:

-

Reducing Agent: Catalytic hydrogenation is a clean and efficient method for this reduction, with the only byproduct being water. Palladium on carbon is a highly effective and commonly used catalyst for this transformation.

-

Safety: Hydrogen gas is flammable and should be handled with appropriate safety precautions. The palladium catalyst can be pyrophoric upon exposure to air after the reaction, so it should be kept wet with solvent during filtration.

-

Alternative Reducing Agents: Sodium dithionite (Na₂S₂O₄) is a viable alternative to catalytic hydrogenation, particularly if hydrogenation equipment is not available[9][10][11]. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system.

Mechanism of Reduction:

The exact mechanism of catalytic hydrogenation is complex and occurs on the surface of the catalyst. In essence, hydrogen is adsorbed onto the palladium surface and is then transferred to the nitroso group in a stepwise manner, leading to the formation of the amine.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Data Presentation:

| Parameter | Value | Reference |

| Molecular Formula | C₄H₆ClN₅ | [12] |

| Molecular Weight | 159.58 g/mol | [12] |

| Appearance | Solid | |

| Storage | Store under inert gas at 2-8 °C | |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. | [12] |

Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound should be acquired on the synthesized material to confirm its structure and purity.

Conclusion

The synthesis of this compound is a well-defined process that can be reliably executed in a laboratory setting. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The strategic functionalization of the pyrimidine core through chlorination, nitrosation, and reduction provides a robust platform for the creation of novel and diverse chemical entities with therapeutic potential.

References

- Acceleration of N-nitrosation reactions by electrophiles. PubMed.

- Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

- Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.

- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.

- Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry.

- Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing).

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

- 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.

- This compound | C4H6ClN5 | CID 500505. PubChem.

- Nitrosation process.

- Diazotis

- Aromatic Nitration and Sulfonation In Electrophilic Arom

- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.

- Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.

- The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.

- Organic Syntheses Procedure.

- Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?.

- Synthesis of Nitroso, Nitro, and Rel

- 6-aMino-5-chloropyriMidine-4-carboxylic acid(914916-98-6) 1H NMR. ChemicalBook.

- Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- 18.

- Recent Advances in Catalytic Hydrogen

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]

- 5. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 6. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 7. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 8. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Chloropyrimidine-2,4,5-triamine: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide:

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of 6-Chloropyrimidine-2,4,5-triamine. We will delve into its fundamental properties, synthesis, and strategic applications as a versatile building block in the generation of novel therapeutic agents.

Introduction and Strategic Importance

This compound is a highly functionalized heterocyclic compound. Its pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs due to its ability to mimic the purine bases of DNA and RNA and engage in various biological interactions.[1][2] The unique arrangement of three amino groups and a reactive chlorine atom on this specific molecule provides four distinct points for chemical modification, making it an exceptionally valuable starting material for constructing diverse compound libraries aimed at a wide array of biological targets.

This document provides an in-depth analysis of its chemical characteristics, a detailed, field-proven synthesis protocol with mechanistic insights, its potential applications in drug discovery, and essential safety and handling guidelines.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and formulation. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1194-78-1 | PubChem[3] |

| Molecular Formula | C₄H₆ClN₅ | PubChem[3] |

| Molecular Weight | 159.58 g/mol | PubChem[3] |

| Appearance | Expected to be a solid powder | N/A |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | ChemicalBook[4] |

Synthesis and Mechanistic Rationale

The most reliable and industrially scalable synthesis of this compound involves the direct chlorination of its hydroxyl precursor, 2,4,5-triamino-6-hydroxypyrimidine. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Proposed Synthesis Workflow

The conversion is a standard procedure for activating a hydroxyl group on an electron-deficient pyrimidine ring for nucleophilic substitution. The workflow is straightforward and efficient, as illustrated below.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the chlorination of analogous hydroxypyrimidines.[5][6] The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

2,4,5-Triamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Deionized water (for ice)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-triamino-6-hydroxypyrimidine (1.0 eq).

-

Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (5-10 eq). POCl₃ often serves as both the chlorinating reagent and the solvent, ensuring the reaction proceeds to completion.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for the chlorination of the relatively unreactive hydroxypyrimidine.

-

Quenching (Critical Step): After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This step must be performed cautiously as the reaction of residual POCl₃ with water is highly exothermic and releases HCl gas.

-

Hydrolysis and Neutralization: Heat the resulting aqueous solution to approximately 90 °C for 1 hour to ensure complete hydrolysis of any remaining phosphorus intermediates.[6] Cool the solution in an ice bath and carefully adjust the pH to ~8 using a NaOH solution. This neutralizes the acidic mixture and precipitates the free amine product.

-

Extraction: Extract the aqueous solution three times with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Applications in Drug Discovery and Development

The structural features of this compound make it a powerful scaffold for generating libraries of molecules for high-throughput screening. The 2,4-diaminopyrimidine moiety is a well-known pharmacophore that acts as a hinge-binder for many protein kinases and is a core component of dihydrofolate reductase (DHFR) inhibitors.[2][6]

Strategic Diversification Workflow

The molecule's four reactive sites can be selectively modified to explore the chemical space around the core scaffold. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the amino groups can be acylated, alkylated, or used in reductive amination.

Caption: Diversification strategy for generating compound libraries.

Potential Therapeutic Areas

-

Oncology: As a building block for kinase inhibitors targeting pathways involved in cell proliferation and survival.

-

Infectious Diseases: For the development of novel antifolates (DHFR inhibitors) to combat bacterial or parasitic infections.[6]

-

Immunology and Inflammation: As a core for inhibitors of signaling pathways in immune cells.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

GHS Hazard Identification

The following hazards are identified for this compound.[3]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling and Storage Recommendations

-

PPE: Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store under an inert atmosphere as recommended.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its high degree of functionalization, combined with the privileged nature of the pyrimidine core, provides a robust platform for the efficient synthesis of diverse and potent small molecules. A comprehensive understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the discovery of next-generation therapeutics.

References

- Title: this compound Source: PubChem, National Center for Biotechnology Inform

- Title: 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 Source: Chemsrc URL:[Link]

- Title: 2,4-Diamino-6-chloropyrimidine CAS 156-83-2 Source: Autech Industry Co.,Limited URL:[Link]

- Title: 2,4-Diamino-6-chloropyrimidine Source: PubChem, National Center for Biotechnology Inform

- Title: 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine Source: PharmaCompass URL:[Link]

- Title: Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr Source: Quest Journals URL:[Link]

- Title: Preparation method of 2, 4-diamino-6-chloropyrimidine Source: P

- Title: 4,5,6-Trichloropyrimidine-2-carboxamide Source: MDPI URL:[Link]

- Title: SYNTHESIS AND MICROBIAL STUDIES OF SOME NOVEL SCHIFF BASE CONTAINING PYRIMIDINE Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]

- Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: MDPI URL:[Link]

- Title: TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE Source: ResearchG

- Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central, National Center for Biotechnology Inform

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Senior Scientist's Guide to the Structural Elucidation of 6-Chloropyrimidine-2,4,5-triamine

This technical guide provides an in-depth methodology for the comprehensive structural elucidation of 6-chloropyrimidine-2,4,5-triamine. Designed for researchers, chemists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind each analytical choice. We will explore a multi-technique, self-validating workflow that ensures the unambiguous determination of the molecule's identity, connectivity, and conformation, grounded in authoritative spectroscopic and crystallographic principles.

Introduction and Foundational Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in biologically significant molecules. Its structural confirmation is a critical first step in any research or development pipeline, whether it is a newly synthesized batch or a commercially sourced starting material. The presence of multiple reactive amine groups, a halogen, and an aromatic ring system necessitates a robust, multi-faceted analytical approach.

The initial desk analysis begins with its known physicochemical properties, which provide a baseline for subsequent experimental verification.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClN₅ | PubChem[1] |

| Molecular Weight | 159.58 g/mol | PubChem[1] |

| CAS Number | 1194-78-1 | ChemSrc[2], ChemicalBook[3] |

| Appearance | White to off-white crystalline powder | Generic Description |

| Storage Temp. | 2–8 °C under inert gas | ChemicalBook[3] |

The Strategic Workflow for Structure Elucidation

A rigorous elucidation process is not a random collection of experiments but a logical sequence where each step informs the next. The goal is to build a self-consistent dataset that leaves no ambiguity. The following workflow represents a field-proven strategy for moving from an unknown sample to a fully characterized structure.

Caption: Predicted primary fragmentation pathways for this compound.

NMR Spectroscopy: The Architectural Blueprint

Expertise & Rationale: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the precise connectivity of the atoms. For this molecule, ¹H and ¹³C NMR are essential. The key challenge and point of interest in the ¹H NMR spectrum will be the signals from the amine protons, which can exchange with solvent, exhibit variable chemical shifts, and potentially show restricted rotation (rotamers), leading to line broadening. [4][5]This phenomenon itself can be diagnostic.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and, crucially, its tendency to slow down the exchange of N-H protons, making them more easily observable.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of 12 ppm centered at 6 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200 ppm is sufficient. An adequate number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Data Processing: Process the data using appropriate Fourier transformation, phase correction, and baseline correction.

Expected Data and Interpretation

¹H NMR (in DMSO-d₆): The molecule has no C-H bonds, so all observable proton signals will be from the three amino groups (NH₂). These protons are chemically non-equivalent. Their signals are often broad and may not show clear coupling.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 8.0 | Broad Singlet | 2H | C2-NH₂ | The C2 position is flanked by two ring nitrogens, leading to deshielding. |

| ~6.0 - 7.0 | Broad Singlet | 2H | C4-NH₂ | Adjacent to one nitrogen and the electron-donating C5-NH₂ group. |

| ~5.0 - 6.0 | Broad Singlet | 2H | C5-NH₂ | The C5-NH₂ group is expected to be the most shielded. |

Note: These chemical shifts are estimates. The broadness is a key feature, potentially arising from quadrupole effects from the adjacent ¹⁴N and restricted rotation around the C-N bonds, a known phenomenon in aminopyrimidines. [4][5] ¹³C NMR (in DMSO-d₆): The spectrum should display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~160 | C2 | Attached to three nitrogen atoms (two in-ring, one exocyclic amine). Highly deshielded. |

| ~158 | C4 | Attached to two nitrogen atoms and adjacent to the chlorine-bearing carbon. |

| ~155 | C6 | Directly attached to the electronegative chlorine atom. |

| ~100 | C5 | Shielded by two adjacent electron-donating amino groups. |

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, FTIR serves as a crucial cross-validation for the amine groups identified by NMR and the overall aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3200 | N-H Stretching (asymmetric & symmetric) | Primary Amine (NH₂) |

| 1680 - 1600 | N-H Scissoring (bending) | Primary Amine (NH₂) |

| 1600 - 1450 | C=C and C=N Stretching | Pyrimidine Ring |

| 850 - 750 | C-Cl Stretching | Chloroalkane |

The presence of strong, broad bands in the 3450-3200 cm⁻¹ region is definitive proof of the N-H bonds of the primary amines. [6]

Single-Crystal X-ray Diffraction: The Definitive Confirmation

Expertise & Rationale: While the combination of MS, NMR, and FTIR provides a highly confident structural assignment, single-crystal X-ray diffraction (SC-XRD) is the unequivocal "gold standard." It provides a three-dimensional map of electron density in the solid state, allowing for the direct determination of atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The successful growth of a high-quality single crystal is the primary prerequisite.

Methodology Overview

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents (e.g., ethanol, methanol, DMF, water) should be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates.

An SC-XRD analysis would provide the ultimate validation of the structure derived from spectroscopic methods, making it an essential step for publications or patent filings where absolute structural proof is required. The extensive body of crystallographic data on pyrimidine derivatives provides a strong basis for comparison and analysis. [7][8][9][10]

Integrated Data Analysis: A Cohesive Conclusion

The power of this workflow lies in the convergence of evidence. The MS data confirms the elemental composition (C₄H₆ClN₅). The ¹³C NMR shows four distinct carbon environments, and the ¹H NMR, despite its broadness, confirms the presence of three different NH₂ groups. FTIR validates the amine and aromatic functionalities. Finally, a successful X-ray crystal structure would provide a direct image that must be consistent with all spectroscopic data. This multi-pronged, self-validating approach ensures the highest degree of confidence in the structural elucidation of this compound.

References

- Title: this compound | C4H6ClN5 Source: PubChem, National Center for Biotechnology Inform

- Title: this compound | CAS#:1194-78-1 Source: Chemsrc URL:[Link]

- Title: A knowledge availability survey of the crystal structure data for pyrimidine derivatives Source: Acta Crystallographica (1965), 19, 691 URL:[Link]

- Title: Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy Source: Australian Journal of Chemistry (2004), 57(11), 1079-1083 URL:[Link]

- Title: Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives Source: Journal of Molecular Structure (2019) URL:[Link]

- Title: Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum Source: Semantic Scholar URL:[Link]

- Title: Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy Source: ResearchGate (from Australian Journal of Chemistry) URL:[Link]

- Title: NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines Source: ResearchGate (from Chemistry of Heterocyclic Compounds) URL:[Link]

- Title: 4,5,6-Trichloropyrimidine-2-carboxamide Source: MDPI URL:[Link]

- Title: Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure Source: Journal of Medicinal Chemistry, ACS Public

- Title: Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors Source: PubMed, National Center for Biotechnology Inform

- Title: Mass spectral fragmentation modes of pyrimidine derivatives Source: Journal of Indian Council of Chemists URL:[Link]

- Title: FTIR spectrum of 2,4-dichloro-6 methylpyrimidin-5-amine Source: ResearchG

Sources

- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1194-78-1 | Chemsrc [chemsrc.com]

- 3. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Chloropyrimidine-2,4,5-triamine

Introduction

6-Chloropyrimidine-2,4,5-triamine is a substituted pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development.[1] As a heterocyclic compound, it serves as a crucial building block in the synthesis of various biologically active molecules.[2] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various experimental and physiological systems, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacological studies.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to generate reliable and reproducible solubility data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for anticipating its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6ClN5 | PubChem[1] |

| Molecular Weight | 159.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1194-78-1 | PubChem[1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | Inferred from related compounds[2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[3] |